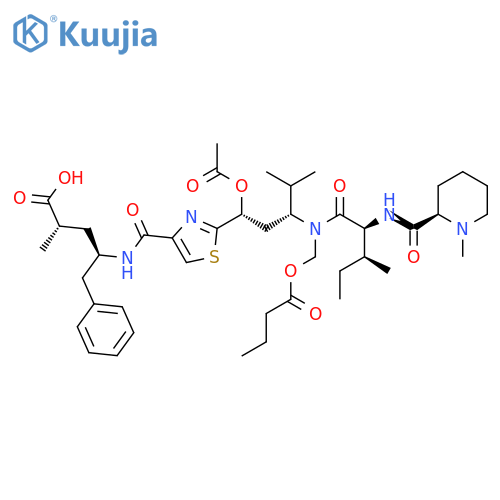Cas no 309935-58-8 (Tubulysin E)

Tubulysin E structure
商品名:Tubulysin E
Tubulysin E 化学的及び物理的性質
名前と識別子
-
- Tubulysin E
- SXT0V84S0H
- C15705
- Q27149185
- (2S,4R)-2-Methyl-4-[2-[(1R,3R)-1-acetoxy-3-[[N-[[(2R)-1-methyl-2beta-piperidinyl]carbonyl]-L-isoleucyl](butanoyloxymethyl)amino]-4-methylpentyl]thiazole-4-ylcarbonylamino]-5-phenylpentanoic acid
- Benzenepentanoic acid, gamma-(((2-((1R,3R)-1-(acetyloxy)-4-methyl-3-(((2S,3S)-3-methyl-2-((((2R)-1-methyl-2-piperidinyl)carbonyl)amino)-1-oxopentyl)((1-oxobutoxy)methyl)amino)pentyl)-4-thiazolyl)carbonyl)a
- UNII-SXT0V84S0H
- AKOS040740943
- CS-0021783
- HY-N2346
- 309935-58-8
- BENZENEPENTANOIC ACID, .GAMMA.-(((2-((1R,3R)-1-(ACETYLOXY)-4-METHYL-3-(((2S,3S)-3-METHYL-2-((((2R)-1-METHYL-2-PIPERIDINYL)CARBONYL)AMINO)-1-OXOPENTYL)((1-OXOBUTOXY)METHYL)AMINO)PENTYL)-4-THIAZOLYL)CARBONYL)AMINO)-.ALPHA.-METHYL-, (.ALPHA.S,.GAMMA.R)-
- (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
- EX-A5466E
- CHEBI:80037
- Benzenepentanoic acid, gamma-(((2-((1R,3R)-1-(acetyloxy)-4-methyl-3-(((2S,3S)-3-methyl-2-((((2R)-1-methyl-2-piperidinyl)carbonyl)amino)-1-oxopentyl)((1-oxobutoxy)methyl)amino)pentyl)-4-thiazolyl)carbonyl)amino)-alpha-methyl-, (alphaS,gammaR)-
- DA-78696
- (2S,4R)-4-((2-((1R,3R)-1-acetyloxy-3-(butanoyloxymethyl-((2S,3S)-3-methyl-2-(((2R)-1-methylpiperidine-2-carbonyl)amino)pentanoyl)amino)-4-methylpentyl)-1,3-thiazole-4-carbonyl)amino)-2-methyl-5-phenylpentanoic acid
- 4-(((2-(1-(acetyloxy)-3-(n-((butanoyloxy)methyl)-2-((hydroxy(1-methylpiperidin-2-yl)methylidene)amino)-3-methylpentanamido)-4-methylpentyl)-1,3-thiazol-4-yl)(hydroxy)methylidene)amino)-2-methyl-5-phenylpentanoate
- 4-[[2-[1-acetyloxy-3-[butanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
- 4-((2-(1-acetyloxy-3-(butanoyloxymethyl-(3-methyl-2-((1-methylpiperidine-2-carbonyl)amino)pentanoyl)amino)-4-methylpentyl)-1,3-thiazole-4-carbonyl)amino)-2-methyl-5-phenylpentanoic acid
- 4-[({2-[1-(acetyloxy)-3-{n-[(butanoyloxy)methyl]-2-{[hydroxy(1-methylpiperidin-2-yl)methylidene]amino}-3-methylpentanamido}-4-methylpentyl]-1,3-thiazol-4-yl}(hydroxy)methylidene)amino]-2-methyl-5-phenylpentanoate
-
- インチ: 1S/C42H63N5O9S/c1-9-16-36(49)55-25-47(41(52)37(27(5)10-2)45-39(51)33-19-14-15-20-46(33)8)34(26(3)4)23-35(56-29(7)48)40-44-32(24-57-40)38(50)43-31(21-28(6)42(53)54)22-30-17-12-11-13-18-30/h11-13,17-18,24,26-28,31,33-35,37H,9-10,14-16,19-23,25H2,1-8H3,(H,43,50)(H,45,51)(H,53,54)/t27-,28-,31+,33+,34+,35+,37-/m0/s1
- InChIKey: SEIXESXDPXDGRK-CAPJTEJHSA-N
- ほほえんだ: S1C=C(C(N[C@@H](CC2C=CC=CC=2)C[C@@H](C(=O)O)C)=O)N=C1[C@@H](C[C@H](C(C)C)N(COC(CCC)=O)C([C@H]([C@@H](C)CC)NC([C@H]1CCCCN1C)=O)=O)OC(C)=O
計算された属性
- せいみつぶんしりょう: 813.43464978g/mol
- どういたいしつりょう: 813.43464978g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 12
- 重原子数: 57
- 回転可能化学結合数: 24
- 複雑さ: 1330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 213
Tubulysin E 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59920-1mg |
Tubulysin E |
309935-58-8 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59920-5mg |
Tubulysin E |
309935-58-8 | 98% | 5mg |
¥0.00 | 2023-09-07 |
Tubulysin E 関連文献
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
4. Water
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
309935-58-8 (Tubulysin E) 関連製品
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
